molecular formula C2H7NO3P- B1242020 (S)-1-aminoethylphosphonate

(S)-1-aminoethylphosphonate

Cat. No.: B1242020
M. Wt: 124.06 g/mol
InChI Key: UIQSKEDQPSEGAU-REOHCLBHSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Aminoethylphosphonate is a naturally occurring organophosphonate compound of significant interest in microbiology and biochemistry research. Its primary research value lies in studying bacterial catabolic pathways, specifically the carbon-phosphorus (C-P) lyase system in organisms like Escherichia coli . This compound serves as a model substrate to investigate how bacteria utilize the phosphorus within organophosphonates as a phosphate source during phosphate-limited growth . A critical finding is that this compound exhibits bacteriocidal properties in bacterial strains lacking a functional phnO gene . The mechanism of this toxicity is attributed to its structural analogy to D-alanine, suggesting it may interfere with bacterial cell wall biosynthesis . Detoxification and preparation for phosphorus utilization require N-acetylation by the phnO -encoded aminoalkylphosphonate N-acetyltransferase . Consequently, this compound is essential for probing the genetics and enzymology of the multi-step phn operon, understanding microbial phosphate scavenging, and exploring novel antimicrobial strategies that target bacterial phosphorus metabolism. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H7NO3P-

Molecular Weight

124.06 g/mol

IUPAC Name

[(1S)-1-phosphonatoethyl]azanium

InChI

InChI=1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6)/p-1/t2-/m0/s1

InChI Key

UIQSKEDQPSEGAU-REOHCLBHSA-M

SMILES

CC([NH3+])P(=O)([O-])[O-]

Isomeric SMILES

C[C@@H]([NH3+])P(=O)([O-])[O-]

Canonical SMILES

CC([NH3+])P(=O)([O-])[O-]

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control

General Synthetic Routes for α-Aminophosphonates

The foundational methods for constructing the α-aminophosphonate scaffold are primarily based on multi-component condensation reactions.

The most prominent method for synthesizing α-aminophosphonates is the Kabachnik–Fields reaction. core.ac.ukmdpi.com This one-pot, three-component condensation involves an amine, a carbonyl compound (an aldehyde or ketone), and a hydrophosphoryl compound, typically a dialkyl phosphite (B83602) or a secondary phosphine (B1218219) oxide. core.ac.ukorganic-chemistry.orgwikipedia.org The reaction is versatile and can be performed with or without catalysts. mdpi.com Numerous catalysts have been developed, including Lewis acids like indium(III) chloride and magnesium perchlorate, as well as various metal complexes. organic-chemistry.orgscispace.com

The mechanism of the Kabachnik–Fields reaction is dependent on the nature of the reactants, particularly the basicity of the amine. organic-chemistry.orgnih.gov Two primary pathways are generally accepted core.ac.uknih.gov:

Imine Pathway : The amine and the carbonyl compound first react to form an imine (a Schiff base). This is followed by the nucleophilic addition of the hydrophosphoryl compound across the carbon-nitrogen double bond (C=N) of the imine. core.ac.ukwikipedia.orgnih.gov This route is favored when using weakly basic amines, such as anilines. organic-chemistry.org

α-Hydroxyphosphonate Pathway : The carbonyl compound and the dialkyl phosphite first react to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes a nucleophilic substitution of the hydroxyl group by the amine to yield the final α-aminophosphonate. core.ac.uknih.gov

In many cases, solvent-free conditions, sometimes assisted by microwave irradiation, have proven to be effective and environmentally friendlier, often eliminating the need for a catalyst. nih.govsciforum.net

The Pudovik reaction is fundamental to the synthesis of α-hydroxyphosphonates, which are key intermediates in one of the mechanistic pathways of the Kabachnik–Fields reaction. core.ac.uktandfonline.com The reaction involves the addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone. tandfonline.commdpi.com This process is typically catalyzed by a base, such as an alkali alcoholate, or an acid. nih.govtandfonline.com The resulting α-hydroxyphosphonates can then be converted to α-aminophosphonates through a substitution reaction with an amine. mdpi.comtandfonline.com The synthesis of α-hydroxyphosphonates via the Pudovik reaction has been extensively studied, with various catalysts and conditions optimized to improve yields and reaction times, including the use of continuous flow reactors. mdpi.comnih.gov

Beyond the primary Kabachnik-Fields and Pudovik routes, other methods have been developed for creating the aminophosphonate framework. A significant variation is the aza-Pudovik reaction, which is a two-component reaction involving the direct addition of a >P(O)H species to a pre-formed imine. mdpi.combeilstein-journals.org This approach can offer better control and higher yields compared to the three-component system, especially when using sterically demanding substrates. organic-chemistry.orgbeilstein-journals.org

Other strategies include Michaelis-Arbuzov-type reactions involving 1-(N-acylamino)alkylphosphonium salts, which serve as precursors to the target phosphonates. mdpi.com Additionally, methods utilizing Grignard reagents or other organometallic compounds to react with α-ketophosphonates provide another route to these structures. nih.gov

Pudovik Reaction in Related Hydroxyphosphonate Synthesis

Stereoselective and Asymmetric Synthesis of (S)-1-Aminoethylphosphonate and Analogues

Because the biological activity of α-aminophosphonates is often dependent on their absolute configuration, significant effort has been directed towards developing stereoselective synthetic methods. tandfonline.com A stereoselective synthesis is a reaction that produces an unequal mixture of stereoisomers. iupac.org

Achieving enantioselectivity in the synthesis of compounds like this compound often involves either the use of a chiral auxiliary or a chiral catalyst. sioc-journal.cn

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the reacting system to guide the formation of a specific stereoisomer. tandfonline.com A common strategy involves reacting a carbonyl compound with a chiral amine, such as (S)-α-methylbenzylamine, to form a chiral imine. wikipedia.orgnih.gov The subsequent addition of a phosphite occurs diastereoselectively, and the chiral auxiliary can be cleaved later to yield the enantiomerically enriched α-aminophosphonate. nih.gov Other notable chiral auxiliaries include the Betti base, which has been used to generate α-aminophosphonates with high diastereoselectivity. tandfonline.com

Asymmetric catalysis employs a chiral catalyst to influence the stereochemical outcome of the reaction. This approach is highly efficient as only a small amount of the catalyst is needed. mdpi.com Various catalytic systems have been developed for the enantioselective Kabachnik-Fields and Pudovik reactions. mdpi.comorganic-chemistry.org These include metal-based catalysts and organocatalysts. For instance, chiral aluminum complexes have been used to effectively catalyze the addition of phosphites to aldimines, yielding α-aminophosphonates with high enantiomeric excess (ee). organic-chemistry.org Similarly, palladium-catalyzed asymmetric hydrogenation of α-iminophosphonates and organocatalysts derived from cinchona alkaloids or pyrrolidine (B122466) have shown high efficiency and enantioselectivity. mdpi.comorganic-chemistry.org

Table 1: Examples of Catalysts in Asymmetric Synthesis of α-Aminophosphonates
Catalyst/Auxiliary TypeSpecific Catalyst/AuxiliaryReaction TypeEnantiomeric Excess (ee) / Diastereomeric Excess (de)Source
Chiral Auxiliary(S)-α-methylbenzylamineAddition to chiral imine32% de (66:34 ratio) nih.gov
Chiral AuxiliaryBetti BaseAddition to chiral imineUp to 84% de tandfonline.com
OrganocatalystQuinine-derived ammonium (B1175870) saltα-amidoalkylationUp to 92% ee mdpi.com
OrganocatalystPyrrolidine-based catalystKabachnik-Fields73–92% ee mdpi.com
Metal CatalystTethered Bis(8-quinolinato) (TBOx) Aluminum ComplexPudovik ReactionUp to 98% ee organic-chemistry.org
Metal CatalystPalladium with (R)-Difluorophos ligandAsymmetric Hydrogenation85–97% ee mdpi.com
Metal CatalystZinc bis(trifluoromethylsulfonyl)imideKabachnik-FieldsUp to 93% ee mdpi.com

Biocatalysis offers a powerful and highly selective alternative for obtaining enantiomerically pure α-aminophosphonates. mdpi.comresearchgate.net The most common biocatalytic method is enzymatic kinetic resolution, which involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. mdpi.comresearchgate.net

For the resolution of racemic 1-aminoethylphosphonic acid and its derivatives, enzymes such as Penicillin G acylase have been employed. mdpi.combioorganica.com.ua This enzyme selectively hydrolyzes the N-phenylacetyl group from one enantiomer of the N-acylated racemic aminophosphonate, leaving the other N-acylated enantiomer untouched. researchgate.netbioorganica.com.ua This process can yield both enantiomers in high optical purity (>99% ee). bioorganica.com.ua

Another approach utilizes the L/D amino acid oxidase activity found in various fungal strains. nih.gov For example, several fungal species have been screened for their ability to resolve racemic 1-aminoethanephosphonic acid, with strains like Cuninghamella echinulata showing notable success in enriching the R-isomer. nih.gov Whole-cell biocatalysis is an attractive option as it avoids the need for enzyme purification and can be applied on a larger scale. nih.gov

Table 2: Biocatalytic Resolution of 1-Aminoethylphosphonic Acid and Analogues
BiocatalystMethodSubstrateResultSource
Penicillin G AcylaseEnzymatic Kinetic Resolution (Hydrolysis)Racemic N-phenylacetyl-1-aminoalkylphosphonic acidsYields both (R) and (S) enantiomers with >99% ee bioorganica.com.ua
Bauveria bassiana (Fungus)Enzymatic Kinetic Resolution (Oxidase activity)Racemic 1-aminoethanephosphonic acidResolution observed nih.gov
Cuninghamella echinulata (Fungus)Enzymatic Kinetic Resolution (Oxidase activity)Racemic 1-aminoethanephosphonic acid42% ee of the (R)-isomer nih.gov
Rhodospirillum toruloides (Fungus)Enzymatic ResolutionRacemic 1-aminoethylphosphonic acidPure (R)-1-aminoethylphosphonic acid (100% ee) researchgate.net

Stereospecific Transformations and Derivatization for Enantiomeric Purity

Achieving high enantiomeric purity is critical for the application of this compound in biologically active molecules, as stereochemistry often dictates efficacy. mdpi.com A variety of methods have been developed to resolve racemic mixtures of 1-aminoethylphosphonate or to synthesize the (S)-enantiomer directly. These strategies include classical resolution via diastereomeric crystallization, enzymatic resolution, and asymmetric synthesis, often coupled with derivatization techniques for separation and analysis. wiley-vch.dewikipedia.org

One of the most common approaches is the resolution of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. wikipedia.org This process relies on the differential solubility of the resulting diastereomers, allowing for their separation by fractional crystallization. After separation, the desired enantiomer is recovered by removing the resolving agent. wikipedia.org

Asymmetric hydrogenation represents a direct synthetic route to enantiomerically enriched aminophosphonates. For instance, the hydrogenation of N-[1-(dimethoxyphosphoryl)-ethenyl] formamide (B127407) using a rhodium catalyst with a chiral ligand like (+)-DIOP yields L-(1-aminoethyl)phosphonate. wiley-vch.de The initial product can have a good enantiomeric excess (ee), which can be further enhanced by recrystallization. wiley-vch.de One study reported an initial ee of 76%, which was increased to 93% upon crystallization. wiley-vch.de

Enzymatic methods offer high stereoselectivity. The use of microorganisms like Rhodospirillum toruloides has been shown to resolve racemic mixtures of 1-aminoethylphosphonic acid. nih.gov In this biotransformation, the yeast metabolizes the (S)-enantiomer, allowing for the isolation of the pure (R)-enantiomer. nih.gov While this specific example results in the recovery of the (R)-form, it demonstrates the principle of enantioselective enzymatic conversion.

Derivatization is a key tool in both the separation and analysis of enantiomers. wiley-vch.denih.gov Racemic mixtures can be reacted with a homochiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers, possessing different physicochemical properties, can then be separated using standard achiral chromatography techniques. wiley-vch.de For analytical purposes, such as determining enantiomeric excess, derivatization is also employed. The tosylated derivative of 1-aminoethylphosphonic acid, for example, can be analyzed by ³¹P NMR spectroscopy to determine its optical purity. nih.gov Alternatively, direct analysis of underivatized aminophosphonic acids is possible using ³¹P NMR with chiral solvating agents like α-cyclodextrin, which induce a chemical shift difference between the enantiomers. nih.govresearchgate.net

Table 1: Methodologies for Achieving Enantiomeric Purity of 1-Aminoethylphosphonate

Method Description Key Reagents/Conditions Outcome/Purity Reference
Asymmetric Hydrogenation Hydrogenation of a prochiral enamide precursor using a chiral catalyst. N-[1-(dimethoxyphosphoryl)-ethenyl] formamide, Rhodium catalyst, (+)-DIOP ligand. 76% ee, increased to 93% ee after crystallization. wiley-vch.de
Enzymatic Resolution Selective metabolism of one enantiomer from a racemic mixture by a microorganism. Rhodospirillum toruloides. Results in pure (R)-1-aminoethylphosphonic acid, as the (S)-enantiomer is consumed. nih.gov
Diastereomeric Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Racemic amine, chiral acid (e.g., tartaric acid). Separation of enantiomers based on differential solubility. wikipedia.org
Indirect Chromatographic Resolution Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column. Chiral derivatizing agents. Separation of diastereomeric derivatives. wiley-vch.denih.gov
Analytical Derivatization (for ee determination) Conversion to a derivative suitable for NMR analysis. Tosyl chloride (TsCl). Allows for enantiomeric excess determination by ³¹P NMR. nih.gov
Direct NMR Analysis Use of a chiral solvating agent to differentiate enantiomers in NMR spectroscopy. α-cyclodextrin. Direct determination of enantiomeric excess by ³¹P NMR without derivatization. nih.govresearchgate.net

Synthesis of this compound-Containing Peptidomimetics and Analogues

This compound is a valuable building block for synthesizing peptidomimetics, where a phosphonate (B1237965) or phosphonamidate linkage replaces a native peptide bond. mdpi.comnih.gov These analogues often act as enzyme inhibitors or possess other significant biological activities. nih.gov The synthesis typically involves the coupling of a suitably protected this compound derivative with an amino acid or peptide fragment. nih.govbeilstein-journals.org

A common strategy involves activating the phosphonic acid moiety for coupling. For example, N-protected 1-aminoalkylphosphonic monoesters can be converted into highly reactive phosphonochloridates by treatment with reagents like thionyl chloride or oxalyl chloride. nih.govbeilstein-journals.org These phosphonochloridates readily react with the amino group of an amino ester or the hydroxyl group of a hydroxy ester to form phosphonamidate or phosphonate ester linkages, respectively. nih.govbeilstein-journals.org

For instance, the synthesis of phosphonodepsipeptides, which contain a P-O-C linkage, has been achieved by coupling methyl N-Cbz-1-aminoethylphosphonochloridate with a hydroxy ester like methyl (S)-2-hydroxy-3-phenylpropanoate. beilstein-journals.org Similarly, muramyl dipeptide (MDP) analogues, which are potent immunomodulators, have been synthesized by replacing the amide bond between L-alanine and D-glutamic acid with a phosphonate isostere. mdpi.com In one approach, a protected 1-aminoethylphosphonate monoester was condensed with a dimethyl ester of (2S)-2-hydroxyglutaric acid using the BOP coupling reagent. mdpi.com Another method used diphenylphosphorylazide (DPPA) to couple methyl (1R,S)-1-(N-benzyloxycarbonyl)aminoethyl phosphonate with methyl D-isoglutaminate. mdpi.com

The choice of protecting groups for the amine and phosphonate functionalities is crucial and must be compatible with the reaction conditions and allow for selective removal. Common N-protecting groups include benzyloxycarbonyl (Cbz) and fluorenylmethoxycarbonyl (Fmoc), while the phosphonate is often protected as a methyl or ethyl ester. beilstein-journals.orgmdpi.comgoogle.com Saponification or treatment with bromotrimethylsilane (B50905) (TMSBr) can be used to selectively deprotect one of the phosphonate ester groups to generate the required monoester precursor for coupling reactions. google.com

Table 2: Examples of Synthetic Reactions for this compound-Containing Peptidomimetics

Target Molecule Type Reactants Coupling Reagent/Method Resulting Linkage Reference
Phosphonodepsipeptide Methyl N-Cbz-1-aminoethylphosphonochloridate + Methyl (S)-2-hydroxy-4-methylpentanoate Chlorination of monoester with thionyl chloride followed by coupling. Phosphonate Ester (P-O-C) beilstein-journals.org
Muramyl Dipeptide (MDP) Analogue Monomethyl N-Cbz-1-aminoethylphosphonate + (2S)-2-Hydroxyglutaric acid dimethyl ester BOP reagent. Phosphonate Ester (P-O-C) mdpi.com
Muramyl Dipeptide (MDP) Analogue Monomethyl N-Cbz-1-aminoethylphosphonate + Methyl D-isoglutaminate hydrochloride Diphenylphosphorylazide (DPPA). Phosphonamidate (P-N) mdpi.com
General Peptidylphosphonate N-Fmoc 1-aminoethylphosphonochloridate + Dibenzyl D-glutamate Chlorination of monoester with oxalyl chloride followed by coupling. Phosphonamidate (P-N) nih.gov

Enzymatic Interactions and Mechanistic Studies

General Principles of Enzyme-Phosphonate Interactions

The unique chemical properties of the phosphonate (B1237965) group in (S)-1-aminoethylphosphonate are central to its role as a modulator of enzyme activity. Its structural and electronic similarity to the carboxylate group of amino acids, combined with the tetrahedral geometry of the phosphonate moiety, allows it to act as a potent mimic of transition states in enzymatic reactions.

Phosphonates as Transition State Mimics in Enzymatic Catalysis

Phosphonates are widely recognized for their ability to mimic the transition states of enzymatic reactions, particularly those involving tetrahedral intermediates. acs.orgresearchgate.net The phosphonyl group's geometry and charge distribution closely resemble the transition state of reactions such as peptide bond hydrolysis. researchgate.net This mimicry allows phosphonates to bind tightly to the active site of an enzyme, often with higher affinity than the actual substrate, leading to potent inhibition. researchgate.net In the context of this compound, its structure can be seen as an analogue of D-alanine, and it has been shown to interact with enzymes that process this amino acid. semanticscholar.orguniprot.org The stability of the carbon-phosphorus (C-P) bond, in contrast to the labile peptide or ester bonds, makes phosphonates stable inhibitors that can trap the enzyme in a conformation resembling the transition state. acs.orgresearchgate.net

Induced Fit Mechanisms and Active Site Conformational Dynamics upon Ligand Binding

The binding of a ligand, such as this compound, to an enzyme's active site is often not a simple "lock-and-key" event. Instead, it frequently involves a dynamic process known as induced fit, where the initial binding of the ligand induces conformational changes in the enzyme's active site. savemyexams.comlibretexts.orgfiu.edu This repositioning of amino acid residues optimizes the binding interactions and is crucial for catalysis or, in the case of inhibitors, for tight binding. fiu.edu

X-ray crystallography studies of enzymes in complex with phosphonate inhibitors have provided direct evidence for these conformational changes. nih.govresearchgate.net For instance, research on dialkylglycine decarboxylase with aminophosphonate inhibitors, including this compound, revealed variations in the active site structure depending on the inhibitor bound. nih.govresearchgate.net These structural rearrangements can be subtle, involving slight shifts in the positions of active site residues, or more significant, leading to a more compact and catalytically competent (or inhibited) conformation. savemyexams.comnih.govresearchgate.net

Substrate Specificity and Stereochemical Recognition in Enzyme Binding

Enzymes are highly specific in their choice of substrates, a property that extends to their interactions with inhibitors. This specificity is dictated by the precise three-dimensional arrangement of amino acids in the active site, which allows for stereochemical recognition of the substrate or inhibitor.

The chirality of this compound is a critical determinant of its biological activity. For example, the enzyme (R)-1-hydroxy-2-aminoethylphosphonate ammonia-lyase (PbfA) from Vibrio splendidus shows strict stereospecificity, as it is active towards the (R)-enantiomer of 1-hydroxy-2-aminoethylphosphonate but completely unreactive towards the (S)-enantiomer. acs.orgacs.org Similarly, studies on the catabolism of 1-aminoalkylphosphonates in Escherichia coli have demonstrated that while the PhnO enzyme can acetylate both (S)- and (R)-1-aminoethylphosphonate, the subsequent utilization of these compounds as a phosphate (B84403) source shows a clear preference for the (S)-isomer. semanticscholar.org The inability of E. coli to utilize (R)-1-aminoethylphosphonate as a phosphate source further highlights the importance of stereochemistry in these enzymatic pathways. semanticscholar.org

Inhibition Kinetics and Binding Mechanisms

The interaction of this compound with target enzymes can be characterized by detailed kinetic studies, which provide quantitative measures of its inhibitory potency and reveal the underlying mechanism of binding.

Slow-Binding and Time-Dependent Enzyme Inhibition Phenomena

A notable characteristic of the interaction between this compound and certain enzymes is the phenomenon of slow-binding inhibition. nih.govresearchgate.net This type of inhibition is characterized by a time-dependent increase in the degree of inhibition, where an initial, weaker enzyme-inhibitor complex (EI) slowly isomerizes to a more tightly bound complex (EI*). nih.govresearchgate.net

Kinetic studies on the inhibition of dialkylglycine decarboxylase by this compound have elucidated this two-step mechanism. nih.govresearchgate.net The initial encounter complex forms rapidly, followed by a slower isomerization to a tight-binding complex. nih.govresearchgate.net This slow isomerization is proposed to be the result of a conformational change in the active site, leading to a more stable interaction. nih.govresearchgate.net For this compound, the half-time for the onset of slow-binding inhibition at saturating concentrations was determined to be 0.55 minutes, while the dissociation of the tight complex had a half-time of 4.6 minutes. nih.govresearchgate.net

Steady-State Kinetic Analysis of Enzyme-Inhibitor Complex Formation

Steady-state kinetic analysis is a fundamental tool for characterizing the potency of enzyme inhibitors. nih.gov This approach involves measuring the initial rate of the enzymatic reaction at various substrate and inhibitor concentrations to determine key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). mdpi.combeilstein-journals.org For inhibitors, the inhibition constant (Kᵢ) is a crucial parameter that quantifies the affinity of the inhibitor for the enzyme.

In the case of this compound, steady-state kinetics have been employed to understand its role in various enzymatic pathways. For example, in the context of the PhnO enzyme from Salmonella enterica, which is an aminoalkylphosphonic acid N-acetyltransferase, kinetic parameters were determined for various aminoalkylphosphonic acids, including this compound. nih.gov Such studies are essential for defining the substrate specificity of the enzyme and understanding how compounds like this compound are processed within metabolic pathways. nih.gov

Below is a data table summarizing the kinetic parameters of dialkylglycine decarboxylase inhibition by this compound.

Inhibitort₁/₂ onset (min)t₁/₂ dissociation (min)Inhibition Mechanism
This compound0.55 nih.govresearchgate.net4.6 nih.govresearchgate.netSlow-binding nih.govresearchgate.net

This table illustrates the time-dependent nature of the inhibition, a key feature of the interaction between this compound and this particular enzyme.

Dissociation Kinetics of Enzyme-Phosphonate Complexes

The interaction of this compound with certain enzymes is characterized by slow-binding inhibition, a process where an initial, weak enzyme-inhibitor complex isomerizes to a more stable, tightly bound complex. This results in a slow dissociation of the inhibitor from the enzyme's active site.

With dialkylglycine decarboxylase , this compound is a slow-binding inhibitor. researchgate.netnih.gov The process involves the rapid formation of a weak complex, which then undergoes a slow isomerization to a tight complex that is bound approximately 10-fold more tightly. researchgate.netnih.gov The dissociation of this tight complex is slow, with a reported half-life (t1/2) of 4.6 minutes. researchgate.netnih.gov

Similarly, the isomers of 1-aminoethylphosphonic acid are slow-binding inhibitors of alanine (B10760859) racemase from Gram-positive bacteria. tandfonline.com The inhibition is characterized by the formation of a long-lived, slowly dissociating enzyme-inhibitor complex. tandfonline.comnih.govacs.orgdntb.gov.ua For the L-isomer, the dissociation from the Bacillus stearothermophilus alanine racemase is exceptionally slow, with a calculated half-life for the regain of enzyme activity estimated to be about 19 to 25 days. tandfonline.comnih.gov This extremely slow dissociation highlights the stability of the isomerized enzyme-inhibitor complex. nih.gov

EnzymeInhibitorDissociation Half-life (t1/2)Reference
Dialkylglycine DecarboxylaseThis compound4.6 minutes researchgate.netnih.gov
Alanine Racemase (B. stearothermophilus)L-1-Aminoethylphosphonate~19-25 days tandfonline.comnih.gov

Specific Enzyme Targets and Biochemical Pathways Involving this compound

This compound targets a range of enzymes, primarily those that recognize amino acids as substrates. Its interactions with these enzymes can lead to potent inhibition or its entry into specific metabolic pathways.

Interactions with Pyridoxal (B1214274) 5′-Phosphate (PLP)-Dependent Enzymes

Many of the enzymes targeted by this compound are dependent on the cofactor pyridoxal 5′-phosphate (PLP) for their catalytic activity. The phosphonate's amino group can react with the PLP cofactor, mimicking the initial steps of the natural enzymatic reaction.

Dialkylglycine decarboxylase is a PLP-dependent enzyme that is subject to slow-binding inhibition by this compound. researchgate.netnih.gov The inhibition follows a two-step mechanism: an initial rapid, weak binding is followed by a slow isomerization to a tightly bound complex. researchgate.netnih.gov At saturating concentrations of the inhibitor, the slow onset of inhibition for this compound has a half-time (t1/2) of 0.55 minutes. researchgate.netnih.gov

X-ray crystallography has provided a structural basis for this slow-binding behavior. The isomerization to the tight complex is proposed to originate from a subtle conformational change in the active site. researchgate.netnih.gov Specifically, the distance between the PLP pyridine (B92270) nitrogen and the OD2 atom of an active site aspartate residue (D243) decreases from approximately 2.9 Å in the initial complex to about 2.7 Å in the tight complex. researchgate.netnih.gov This structural rearrangement contributes to the enhanced binding affinity and slow dissociation of the inhibitor.

EnzymeInhibitorInhibition TypeOnset t1/2 (saturating)Dissociation t1/2Structural ChangeReference
Dialkylglycine DecarboxylaseThis compoundSlow-binding0.55 min4.6 minPLP-Asp243 distance shortens researchgate.netnih.gov

Alanine racemase, a crucial enzyme in bacterial cell wall synthesis, is a key target for inhibitors like this compound. tandfonline.com The (R)-enantiomer of 1-aminoethylphosphonic acid (L-Ala-P) is a time-dependent inactivator of alanine racemases from Gram-positive bacteria. nih.gov The inhibition mechanism involves the formation of a stable external aldimine with the PLP cofactor, which is not efficiently hydrolyzed or racemized. nih.gov

The crystal structure of the L-Ala-P complex with alanine racemase reveals that the phosphonate group of the inhibitor interacts with catalytic residues in the active site, rendering them unavailable for catalysis. nih.gov Furthermore, the aldimine formed appears to be improperly aligned for the crucial Cα proton abstraction step, which is necessary for the racemization reaction. nih.gov This combination of factors leads to a very stable enzyme-inhibitor complex and potent inactivation of the enzyme. nih.gov The inhibition is characterized by slow-binding kinetics, with the formation of an initial weak complex that isomerizes to a tight, very slowly dissociating complex. tandfonline.comnih.gov

In the context of phosphonate degradation, 2-aminoethylphosphonate-pyruvate transaminase (PhnW) is a PLP-dependent enzyme that catalyzes the initial step in the catabolism of 2-aminoethylphosphonate (AEP). nih.govbiorxiv.orgunm.edu PhnW transfers the amino group from AEP to pyruvate (B1213749), forming phosphonoacetaldehyde (B103672) and L-alanine. nih.govunm.edu While PhnW is specific for AEP, the metabolic pathway it is part of can be influenced by this compound. nih.govbiorxiv.org

Studies on Vibrio splendidus have shown that while the PhnW-PhnX (phosphonoacetaldehyde hydrolase) couple efficiently degrades AEP, it does not properly process (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP). nih.govacs.org Although PhnW can slowly transaminate R-HAEP, the resulting product is not a substrate for PhnX, indicating a high substrate specificity for the pathway. nih.govacs.org The (S)-enantiomer of HAEP is completely unreactive. acs.org

While PhnW itself may not directly process this compound, a related enzyme, PhnO, plays a crucial role in its metabolism. PhnO is an aminoalkylphosphonate N-acetyltransferase that acetylates this compound. nih.gov This acetylation is essential for the detoxification of this compound, which is a structural analog of D-alanine and can be bactericidal. nih.gov

EnzymeGeneFunctionInteraction with (S)-1-AEPReference
2-Aminoethylphosphonate-Pyruvate TransaminasePhnWTransamination of 2-aminoethylphosphonateIndirect; pathway context nih.govbiorxiv.orgunm.edu
Aminoalkylphosphonate N-acetyltransferasePhnOAcetylation of aminoalkylphosphonatesSubstrate for detoxification nih.gov
Alanine Racemase: Mechanism of Inhibition

Role in Microbial Phosphonate Metabolism and Carbon-Phosphorus (C-P) Lyase Pathway

Organophosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are utilized by some microorganisms as a source of phosphorus, especially under phosphate-limiting conditions. The C-P lyase pathway is a multi-enzyme system responsible for the cleavage of this C-P bond.

This compound can be used as a phosphorus source by E. coli strains that possess a functional C-P lyase pathway, encoded by the phn operon. nih.gov However, the utilization of this compound specifically requires the expression of the phnO gene. nih.gov The PhnO protein, an aminoalkylphosphonate N-acetyltransferase, is essential for both the utilization and detoxification of this compound. nih.gov In the absence of phnO, this compound becomes toxic to the cells. nih.gov This indicates that the N-acetylation of this compound by PhnO is a critical step that modifies the compound, likely to facilitate its entry into the C-P lyase pathway for subsequent C-P bond cleavage and phosphorus release. In contrast, the (R)-enantiomer of 1-aminoethylphosphonate cannot be used as a phosphate source by these strains. nih.gov

Aminoalkylphosphonate N-Acetyltransferase (PhnO) Activity, Substrate Scope, and Kinetic Mechanism

Aminoalkylphosphonate N-acetyltransferase, the protein product of the phnO gene, plays a critical role in the metabolism of certain aminoalkylphosphonates. plos.orguniprot.org This enzyme utilizes acetyl-CoA as the acetyl donor to acetylate a range of aminoalkylphosphonic acids. uniprot.org

Activity and Substrate Scope:

PhnO exhibits activity towards several aminoalkylphosphonates, including aminomethylphosphonate (B1262766), this compound, (R)-1-aminoethylphosphonate, 2-aminoethylphosphonate, and 3-aminopropylphosphonate. plos.orgnih.gov The enzyme is essential for the utilization of aminomethylphosphonate and this compound as a phosphate source through the C-P lyase pathway. plos.orguniprot.org In the absence of a functional phnO gene, E. coli strains cannot utilize these two compounds for growth. nih.gov Interestingly, while PhnO can acetylate both (S)- and (R)-1-aminoethylphosphonate, only the (S)-enantiomer can be used as a phosphate source by phn+ strains. nih.gov

A study on PhnO from Salmonella enterica revealed its ability to acetylate various aminoalkylphosphonic acids. nih.gov The kinetic parameters for different substrates were determined, highlighting the enzyme's substrate preferences. nih.gov

Interactive Data Table: Kinetic Parameters of S. enterica PhnO Values for acyl-CoA's were determined at a fixed, saturating concentration of (S)-1-aminoethylphosphonic acid. Values for aminoalkylphosphonates were determined at a fixed, saturating concentration of AcCoA. nih.gov

SubstrateK_m (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Acyl-CoA Donors
Acetyl-CoA0.15 ± 0.021.8 ± 0.112,000
Propionyl-CoA0.25 ± 0.040.9 ± 0.13,600
Butyryl-CoA> 1--
Aminoalkylphosphonate Acceptors
This compound0.5 ± 0.11.8 ± 0.23,600
(R)-1-Aminoethylphosphonate1.2 ± 0.21.5 ± 0.11,250
2-Aminoethylphosphonate2.5 ± 0.41.1 ± 0.1440
Aminomethylphosphonate3.0 ± 0.50.8 ± 0.1267

NS: not a substrate.

Kinetic Mechanism:

Kinetic studies of PhnO from S. enterica indicate that the enzyme follows an ordered, sequential kinetic mechanism. nih.gov This mechanism involves the initial binding of acetyl-CoA, followed by the binding of the aminoalkylphosphonate substrate. nih.gov This sequential binding leads to the formation of a ternary complex. nih.gov34.237.233 Subsequently, a tetrahedral intermediate is formed through the attack of the amine group on the thioester of acetyl-CoA, which then collapses to generate the final products. nih.gov A notable characteristic of PhnO is its requirement for a divalent metal ion for activity, a feature that distinguishes it among the GNAT (GCN5-related N-acetyltransferase) superfamily of enzymes. nih.gov

Phosphonoacetaldehyde Hydrolase (PhnX) and Downstream Metabolic Processes

Phosphonoacetaldehyde hydrolase, encoded by the phnX gene, is a key enzyme in the degradation pathway of 2-aminoethylphosphonate (AEP). nih.govacs.org This enzyme, also known as phosphonatase, catalyzes the cleavage of the carbon-phosphorus (C-P) bond in phosphonoacetaldehyde. frontiersin.orgscispace.com

The typical pathway begins with the transamination of AEP by the enzyme PhnW, which produces phosphonoacetaldehyde (PAA). nih.govacs.orgfrontiersin.org PhnX then acts on PAA, hydrolyzing it to yield acetaldehyde (B116499) and inorganic phosphate. nih.govacs.org This two-step process, known as the phosphonatase or PhnW-PhnX pathway, is a widespread mechanism for AEP degradation in bacteria. nih.govfrontiersin.org

In some bacteria, an alternative downstream process exists where the PAA produced by PhnW is not immediately hydrolyzed by PhnX. Instead, it is oxidized by phosphonoacetaldehyde dehydrogenase (PhnY) to form phosphonoacetate. nih.govacs.org Subsequently, phosphonoacetate hydrolase (PhnA) cleaves the C-P bond in phosphonoacetate to produce acetate (B1210297) and inorganic phosphate. nih.govacs.org

The phnX gene is frequently found in marine bacteria, suggesting that AEP is a significant source of phosphorus in these environments. frontiersin.orgnih.gov

(R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase (PbfA) in Specific Degradation Pathways

A more recently discovered enzyme, (R)-1-hydroxy-2-aminoethylphosphonate ammonia-lyase (PbfA), expands the metabolic capabilities of bacteria possessing the PhnW-PhnX pathway. nih.govacs.org This pyridoxal 5'-phosphate (PLP)-dependent enzyme is encoded by a gene often found in bacterial gene clusters that also contain phnW and phnX. nih.govacs.org

PbfA catalyzes an elimination reaction, specifically targeting (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP). nih.govacs.orgacs.orguniprot.org The reaction releases ammonia (B1221849) and generates phosphonoacetaldehyde (PAA). nih.govacs.orgbiorxiv.org This PAA can then enter the established PhnW-PhnX pathway and be hydrolyzed by PhnX to acetaldehyde and phosphate. nih.govacs.org

The enzyme demonstrates high substrate specificity, as it is inactive towards the (S)-enantiomer of HAEP and other related compounds like ethanolamine (B43304) and D,L-isoserine. nih.govacs.orguniprot.org The discovery of PbfA reveals an accessory branch of the AEP degradation pathway, allowing organisms to utilize R-HAEP, a compound not efficiently processed by the PhnW-PhnX system alone. nih.govacs.orgacs.org

Kinetic analysis of PbfA from Vibrio splendidus determined a K_m_ of 0.43 mM for (R)-HAEP and a k_cat_ of 5.3 s⁻¹ at pH 8.0 and 25°C. uniprot.org

Other Enzymes and Genetic Elements within Phosphonate Catabolism (e.g., PalA, PalB, PhnI, PhnJ, PhnM, PhnP, PhnY, PhnZ)

The catabolism of phosphonates involves a diverse array of enzymes and genetic components beyond the direct metabolism of this compound. These elements are part of broader pathways for utilizing various phosphonate compounds.

PalA and PalB: These enzymes are involved in the degradation of L-phosphonoalanine. The PLP-dependent enzyme PalB catalyzes the transamination of L-phosphonoalanine to phosphonopyruvate. acs.orgbiorxiv.org Subsequently, the metal-dependent hydrolase PalA cleaves the C-P bond of phosphonopyruvate, yielding pyruvate and phosphate. acs.orgbiorxiv.org

PhnY and PhnZ:* An oxidative pathway for AEP degradation involves the enzymes PhnY* and PhnZ. PhnY*, a 2-oxoglutarate dioxygenase, hydroxylates AEP to form (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP). acs.orgnih.govresearchgate.net The dioxygenase PhnZ then cleaves this intermediate to produce glycine (B1666218) and phosphate. acs.orgnih.govresearchgate.net

C-P Lyase Complex (PhnG, PhnH, PhnI, PhnJ, PhnK, PhnL, PhnM, PhnN, PhnP): This multi-protein complex, encoded by the phn operon in E. coli, is responsible for cleaving the C-P bond in a wide range of phosphonates. mdpi.comnih.gov

PhnI: A nucleotide phosphorylase that initiates the reaction. mdpi.com

PhnM: A phosphohydrolase. mdpi.com

PhnJ: A key catalytic subunit that cleaves the C-P bond via a radical mechanism. mdpi.comnih.gov

PhnK and PhnL: ABC proteins with ATPase activity essential for catalysis. mdpi.comnih.gov

PhnP: A phosphodiesterase that hydrolyzes the cyclic phosphate product. mdpi.comnih.gov

Biochemical Mechanisms of Action and Metabolic Perturbations in Microorganisms

This compound can exert significant biochemical effects on microorganisms, primarily through its structural similarity to the amino acid D-alanine. This mimicry leads to the inhibition of essential metabolic pathways and necessitates detoxification mechanisms in bacteria capable of utilizing it.

Inhibition of Bacterial Cell Wall Synthesis-Related Enzymatic Pathways

The primary mechanism of the bactericidal action of this compound is the inhibition of peptidoglycan synthesis, a critical process for maintaining the structural integrity of the bacterial cell wall. uniprot.orgnih.govuomustansiriyah.edu.iq Peptidoglycan is a polymer unique to bacterial cell walls, making its synthesis an attractive target for antimicrobial agents. uomustansiriyah.edu.iqlibretexts.org

As a structural analog of D-alanine, this compound interferes with enzymes that utilize D-alanine as a substrate. plos.orgnih.gov One of the key enzymes targeted is alanine racemase (EC 5.1.1.1). nih.gov This enzyme is responsible for converting L-alanine to D-alanine, providing the necessary D-alanine for the synthesis of the pentapeptide side chains of peptidoglycan. nih.gov Inhibition of alanine racemase leads to a depletion of the intracellular D-alanine pool, thereby halting peptidoglycan synthesis. nih.govuomustansiriyah.edu.iq This disruption of cell wall formation ultimately leads to cell lysis and death, especially in actively growing bacteria. uomustansiriyah.edu.iqlibretexts.org

The peptide prodrug alaphosphin (B1204427) (L-alanyl-L-1-aminoethylphosphonic acid) is actively transported into bacterial cells, where it is hydrolyzed to release L-1-aminoethylphosphonate, which then inhibits alanine racemase. nih.gov

Involvement in Microbial Detoxification Mechanisms via N-Acetylation

For bacteria that can utilize this compound as a nutrient source, a detoxification step is crucial to circumvent its toxic effects on cell wall synthesis. plos.orgnih.gov This detoxification is primarily achieved through N-acetylation, a reaction catalyzed by the enzyme aminoalkylphosphonate N-acetyltransferase (PhnO) . plos.orguniprot.orgmdpi.com

N-acetylation is a common modification strategy used by bacteria to regulate various cellular processes, including detoxification. nih.gov In this context, PhnO transfers an acetyl group from acetyl-CoA to the amino group of this compound. plos.orguniprot.org This modification neutralizes the compound's toxicity, preventing it from inhibiting alanine racemase and other enzymes involved in peptidoglycan synthesis. plos.orgnih.gov

The N-acetylation by PhnO serves a dual purpose: it detoxifies the D-alanine analog and prepares the molecule for subsequent degradation by the C-P lyase pathway, allowing the organism to access the phosphorus within the phosphonate. plos.orgnih.gov The expression of the phnO gene is therefore essential for bacteria to both survive the presence of this compound and to utilize it as a phosphate source. plos.orgnih.gov

Enzyme Engineering and Mutagenesis Studies related to this compound Substrate/Inhibitor Specificity

Enzyme engineering and site-directed mutagenesis are powerful molecular techniques used to investigate and alter the substrate specificity and inhibitory interactions of enzymes. neb.com By making precise changes to the amino acid sequence of an enzyme, researchers can probe the roles of specific residues in binding and catalysis, and in some cases, re-engineer an enzyme to have new or enhanced capabilities. nih.govnumberanalytics.com While extensive engineering of enzymes specifically targeting this compound is not widely documented, mutagenesis studies on related enzymes that are part of phosphonate metabolic pathways provide critical insights into the molecular determinants of substrate recognition and catalysis. These studies form the foundation for future rational design and directed evolution efforts. mpg.de

Detailed research on enzymes that interact with aminophosphonates, such as 2-aminoethylphosphonate (AEP), a close structural analog of this compound, reveals key catalytic residues and specificity determinants. For example, studies on 2-aminoethylphosphonate transaminase (AEPT) from Salmonella enterica, which catalyzes the first step in the AEP degradation pathway, have utilized site-directed mutagenesis to confirm the function of crucial active site residues. nih.gov The enzyme exhibits a high degree of substrate specificity, a trait that can be explored and modified through engineering. nih.gov

In one such study, key catalytic residues in AEPT, predicted by homology to other transaminases, were mutated to demonstrate their importance. The results of these mutations are critical for understanding how the enzyme recognizes and processes its aminophosphonate substrate. nih.gov

Table 1: Site-Directed Mutagenesis of Catalytic Residues in S. enterica 2-Aminoethylphosphonate Transaminase (AEPT)

Residue Proposed Function in Wild-Type Enzyme Consequence of Mutagenesis Reference
Asp168 Binds the pyridinium (B92312) nitrogen of the PLP cofactor, stabilizing the positive charge. Mutation leads to a loss of catalytic activity, confirming its role in cofactor binding/stabilization. nih.gov
Lys194 Forms the internal aldimine with the PLP cofactor, essential for initiating the catalytic cycle. Mutation results in an inactive enzyme, demonstrating its critical role in the catalytic mechanism. nih.gov

Further research has identified enzymes that directly act on this compound. PhnO, an enzyme from Salmonella enterica, is functionally an aminoalkylphosphonic acid N-acetyltransferase. nih.gov It is notable for its ability to acetylate a range of aminoalkylphosphonic acids, including this compound. The kinetic characterization of PhnO reveals a sequential binding mechanism where acetyl-CoA binds first, followed by the aminoalkylphosphonate substrate. nih.gov This enzyme is also unique among the GNAT superfamily for its requirement of a divalent metal ion for activity. nih.gov Understanding its substrate range is the first step toward engineering its specificity.

Table 2: Substrate Specificity of PhnO from Salmonella enterica

Substrate Relative Activity (%)
2-Aminoethylphosphonate 100
This compound 65
3-Aminopropylphosphonate 19
(R)-1-Aminoethylphosphonate 16
4-Aminobutylphosphonate 11
(Aminomethyl)phosphonate 6

Data derived from kinetic studies on PhnO, showing its preference for various aminoalkylphosphonic acids. nih.gov

Stereospecificity is another critical aspect of enzyme-substrate interactions. The enzyme PbfA from the marine bacterium Vibrio splendidus displays strict stereospecificity. It catalyzes an elimination reaction on (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP) but is completely inactive toward the (S)-enantiomer, S-HAEP. acs.orgacs.orgresearchgate.net Significantly, this compound acts as a slow-binding inhibitor of PbfA. acs.org This high level of discrimination highlights how enzymes can differentiate between closely related stereoisomers, a feature that could be engineered into other enzymes or overcome in PbfA to broaden its substrate scope.

These studies, by identifying key active site residues and characterizing the substrate and inhibitor profiles of phosphonate-metabolizing enzymes, provide a detailed roadmap for future enzyme engineering projects. Techniques like directed evolution or rational site-directed mutagenesis could be applied to these or similar enzymes to enhance their affinity and catalytic efficiency for this compound or to design novel biocatalysts for specific industrial or biotechnological applications. nih.govisomerase.com

Structural Biology and Biophysical Characterization of Complexes

X-ray Crystallography of (S)-1-Aminoethylphosphonate-Enzyme Complexes

X-ray crystallography is a cornerstone technique for visualizing the three-dimensional structure of molecules at atomic resolution. biologiachile.clberstructuralbioportal.org By crystallizing an enzyme in complex with its ligand, such as this compound, researchers can obtain a detailed snapshot of their interaction.

Elucidation of Active Site Architecture and Molecular Binding Modes

Crystal structures of enzymes bound to this compound or its analogs have been instrumental in defining the architecture of the active site and the precise way in which these ligands bind. For example, the X-ray structure of DhpI, a phosphonate (B1237965) O-methyltransferase, in complex with its substrates revealed an active site capable of accommodating a tripeptide with a C-terminal phosphonate analog of alanine (B10760859). nih.govresearchgate.net This structural information corroborates kinetic data suggesting the enzyme acts late in the biosynthesis of dehydrophos. nih.govresearchgate.net

Similarly, structural analyses of phosphonyl tailoring cytidylyltransferases (PntCs) have shed light on the molecular basis of substrate specificity. The crystal structure of Tde1415, a two-domain enzyme, in its apo form and in a product complex with CTP and 2-aminoethylphosphonate (AEP), demonstrated how the enzyme discriminates against similar molecules like phosphocholine (B91661) through steric hindrance. nih.gov This highlights the importance of specific residues within the active site in recognizing and binding the phosphonate moiety.

Furthermore, X-ray crystallography has been used to understand the catalytic mechanism of enzymes like (S)-2-hydroxypropylphosphonate epoxidase (HppE). researchgate.net By solving the crystal structures of HppE in complex with substrate analogs, researchers have gained insights into how the enzyme orients its substrate for catalysis and how it can perform distinct reactions depending on the substrate's stereochemistry. researchgate.net

Analysis of Conformational Changes in Enzymes upon Ligand Binding

The binding of a ligand to an enzyme is often not a simple lock-and-key event but can induce significant conformational changes in the protein. X-ray crystallography can capture these changes, providing a dynamic view of the binding process.

Structural studies of DhpI have demonstrated a ligand-dependent conformational change that is thought to facilitate the release of the product after methyl transfer. nih.govresearchgate.net The binding of either the substrate or the product triggers a structural rearrangement in the enzyme. nih.gov In the case of PhnZ, a di-iron oxygenase, the addition of its substrate, (R)-2-amino-1-hydroxyethylphosphonate, induces a conformational change in a loop that expels a tyrosine residue from the active site. zechellab.com This movement is crucial for the catalytic cycle.

Similarly, the binding of substrates to the Tde1415 enzyme leads to conformational shifts that position the substrates for catalysis. nih.gov These examples underscore the dynamic nature of enzyme-ligand interactions and the importance of structural flexibility for enzyme function.

Spectroscopic Techniques for Interaction Analysis

Spectroscopic techniques provide complementary information to X-ray crystallography by probing the electronic and structural properties of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization (e.g., ³¹P NMR, ¹H NMR for binding and transformation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying molecular structure, dynamics, and interactions in solution. rsc.orgrsc.orghmdb.ca Both ³¹P and ¹H NMR are particularly valuable for characterizing the binding and transformation of phosphonate compounds like this compound.

³¹P NMR is highly sensitive to the chemical environment of the phosphorus nucleus, making it an excellent probe for studying phosphonate-enzyme interactions. creative-proteomics.com The chemical shift of the phosphorus atom can change significantly upon binding to an enzyme or upon enzymatic conversion to a product. For instance, the enzymatic activity of aminoalkylphosphonate N-acetyltransferase (PhnO) with various aminoalkylphosphonates, including this compound, was monitored using ³¹P NMR. semanticscholar.orgplos.org The spectra clearly showed the conversion of the substrates to their acetylated products, each with a distinct chemical shift. semanticscholar.orgplos.orgresearchgate.net

¹H NMR provides detailed information about the protons in a molecule and can be used to confirm the structure of reaction products. rsc.orgrsc.org In the study of PhnO, ¹H NMR, along with other NMR techniques like ¹³C NMR and correlation spectroscopy, was used to unequivocally identify the structure of the N-acetylated products. semanticscholar.org

The table below summarizes the ³¹P NMR chemical shifts for various aminoalkylphosphonates and their N-acetylated products from the study of PhnO. researchgate.net

CompoundChemical Shift (δ ppm) - SubstrateChemical Shift (δ ppm) - Product
Aminomethylphosphonate (B1262766) (AmMePn)9.214.3
2-Aminoethylphosphonate (2AmEtPn)17.720.5
(R)-1-Aminoethylphosphonate (R1AmEtPn)12.718.3
This compound (S1AmEtPn)12.718.3
Data sourced from a study on aminoalkylphosphonate N-acetyltransferase. researchgate.net

Circular Dichroism Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins in solution. nih.govwikipedia.orgjascoinc.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org Changes in the CD spectrum of a protein upon ligand binding can indicate conformational changes.

While direct CD studies focusing solely on the binding of this compound are not extensively detailed in the provided context, the principles of the technique are well-established for probing protein-ligand interactions. nih.gov When a ligand binds to a protein, it can alter the protein's conformation, leading to changes in its CD spectrum. nih.gov This can provide information about the nature and extent of the structural changes induced by the ligand. For example, CD spectroscopy has been used to study the conformational changes in other enzymes upon binding of their respective ligands.

Computational Approaches in S 1 Aminoethylphosphonate Research

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as (S)-1-aminoethylphosphonate, and its enzyme target. mdpi.com Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations provide a detailed view of the dynamic evolution of the complex over time, revealing information about its stability, flexibility, and the specific interactions that hold it together. mdpi.comyoutube.com

Researchers utilize these simulations to understand how phosphonate (B1237965) inhibitors bind to the active sites of various enzymes. For instance, computational docking has been employed to investigate the binding modes of α-aminophosphonate inhibitors with metallo-β-lactamases like NDM-1 and VIM-2. rsc.orgdiva-portal.org These studies, often guided by experimental data from NMR spectroscopy, help to identify key interactions between the inhibitor and amino acid residues in the enzyme's active site. rsc.org For example, docking studies on α-aminophosphonates designed to inhibit metallo-β-lactamases revealed that the RS and RR stereoisomers were primarily responsible for binding. rsc.org

Similarly, molecular docking of 2-amino-4H-1-benzopyran-4-yl phosphonate derivatives to SRC kinase has been used to predict their potential as anticancer agents. tandfonline.com These simulations can calculate the binding affinity (ΔG), which provides an estimate of the strength of the interaction.

Table 1: Example of Molecular Docking Results for Phosphonate Derivatives with SRC Kinase

Compound Binding Affinity (ΔG in kcal/mol)
4a -7.9
4b -7.6
4c -7.4
4d -7.5
4e -7.8

This table is generated based on data reported for functionalized 2-amino-4H-1-benzopyran-4-yl phosphonate scaffolds. tandfonline.com

Molecular dynamics simulations offer further insights by showing how the enzyme and ligand move and adjust to each other. nih.gov These simulations can reveal the stability of binding poses predicted by docking, the role of water molecules in the active site, and conformational changes in the enzyme upon ligand binding. mdpi.com For example, MD simulations have been used to study the self-organization of phosphonic acids on surfaces and to explore the conformational states of enzymes, which is crucial for understanding ligand binding in flexible active sites. mdpi.comrsc.org

Quantum Chemical Calculations for Elucidating Reaction Mechanisms

Quantum chemical (QC) calculations, often based on density functional theory (DFT), are used to model the electronic structure of molecules and compute their properties. nrel.govaspbs.com This approach is particularly valuable for elucidating the detailed step-by-step mechanisms of enzyme-catalyzed reactions, including transition states, intermediates, and reaction energetics, which are often difficult to observe experimentally. rsc.orgnih.govdiva-portal.org

In the context of aminophosphonates, QC calculations can clarify how these molecules are processed by enzymes. For example, studies on PLP-dependent enzymes, which play a key role in aminophosphonate metabolism, can benefit from QC methods. biorxiv.org A study on a novel enzyme, PbfA, which acts on (R)-1-hydroxy-2-aminoethylphosphonate (a compound structurally related to this compound), proposed a reaction mechanism involving an elimination reaction that releases ammonia (B1221849) and generates phosphonoacetaldehyde (B103672). biorxiv.org

QC calculations can model the entire reaction pathway, identifying the structures of short-lived intermediates and the energy barriers for each step. diva-portal.org This information is critical for understanding how an enzyme achieves its catalytic power and can explain the substrate specificity. For instance, calculations can determine the energy profile for the transamination of an aminophosphonate versus an elimination reaction, revealing why one pathway is favored over another. biorxiv.org

Table 2: Kinetic Parameters for the PbfA-Catalyzed Elimination of (R)-1-hydroxy-2-aminoethylphosphonate

Parameter Value
kcat 5.3 ± 0.03 s⁻¹
KM 0.36 ± 0.04 mM
kcat/KM 14600 M⁻¹s⁻¹

This table is based on kinetic data for the enzyme PbfA acting on R-HAEP at pH 8.0 and 25°C. biorxiv.org

By providing a molecular-level picture of the reaction, QC methods can guide the design of enzyme inhibitors that mimic the transition state of the reaction, which often bind to the enzyme with very high affinity. acs.org

Structure-Activity Relationship (SAR) Modeling for Phosphonate Analogues

Structure-Activity Relationship (SAR) modeling is a key aspect of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. acs.orgnih.govrsc.org By synthesizing and testing a series of structurally related analogues, researchers can identify the chemical features that are essential for activity and those that can be modified to improve properties like potency or selectivity. rsc.orgbeilstein-journals.org

For phosphonate analogues, SAR studies have been crucial in developing potent enzyme inhibitors. acs.org These studies typically involve systematic modifications of the parent molecule. For example, in developing inhibitors for the M1 and M17 aminopeptidases from the malaria parasite Plasmodium falciparum, a library of phosphonic acid arginine mimetics was synthesized. acs.org The phosphonate group itself is designed to mimic the transition state of peptide bond hydrolysis and chelate the zinc ion(s) in the enzyme's active site. acs.org

SAR studies on these analogues revealed key insights. For instance, the length and nature of the side chain corresponding to the amino acid residue are critical for binding to the enzyme's S1 pocket. acs.org

Table 3: Inhibition of P. falciparum Aminopeptidase M1 by Phosphonic Arginine Mimetics

Compound Ki for PfA-M1 (μM)
1 3.5
2 10.5
5 100
6 110
7 345

This table is generated based on data reported for a series of phosphonic acid arginine mimetics. acs.org

Another SAR study on analogues of the enolase inhibitor HEX, a phosphonate-containing compound, demonstrated that both the hydroxamate and phosphonate functional groups were essential for potent activity. rsc.orgrsc.org Replacing the phosphonate with a structurally similar sulfonate group or altering the distance between the key functional groups led to a loss of biological activity. rsc.org These findings highlight the strict structural requirements for inhibition and provide a roadmap for future drug design efforts. rsc.org Computational methods, such as docking, are often used in conjunction with experimental SAR data to provide a structural rationale for the observed activity trends. rsc.org

Future Directions in S 1 Aminoethylphosphonate Research

Exploration of Novel Enzymatic Targets and Metabolic Pathways

While significant progress has been made in elucidating the metabolic pathways of aminophosphonates, the full enzymatic landscape remains to be explored. Future research will likely focus on identifying and characterizing new enzymes and pathways involved in the biosynthesis and degradation of (S)-1-aminoethylphosphonate.

One key area of investigation is the C-P lyase pathway, a multi-protein complex capable of cleaving the stable carbon-phosphorus bond in a variety of phosphonates. mdpi.com In organisms like Escherichia coli, the utilization of this compound as a phosphate (B84403) source is dependent on the PhnO enzyme, an aminoalkylphosphonate N-acetyltransferase. uniprot.org This enzyme acetylates this compound, which is not only a step in its utilization via the C-P lyase pathway but also a crucial detoxification mechanism, as the compound is a structural analog of D-alanine and can inhibit cell wall synthesis. uniprot.org

Beyond the C-P lyase pathway, other degradation routes for similar aminophosphonates have been identified and suggest potential avenues for this compound metabolism. The most common pathway for 2-aminoethylphosphonate (AEP) degradation involves a hydrolytic mechanism initiated by the transaminase PhnW, which converts AEP to phosphonoacetaldehyde (B103672) (PAA). acs.orgnih.govnih.gov The PAA is then cleaved by the hydrolase PhnX. acs.orgnih.gov A variation of this pathway involves the dehydrogenase PhnY, which converts PAA to phosphonoacetate, followed by cleavage via phosphonoacetate hydrolase (PhnA). acs.orgnih.gov

Recently, a novel enzyme, (R)-1-hydroxy-2-aminoethylphosphonate ammonia-lyase (PbfA), was discovered in marine bacteria. acs.orgnih.govuniprot.org This enzyme catalyzes an elimination reaction on (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP), funneling it into the AEP degradation pathway by producing PAA. acs.orgnih.govacs.org PbfA is highly specific for the R-enantiomer and is not active on the S-enantiomer of HAEP. acs.orgacs.org The discovery of such specific enzymes suggests that other, as-yet-unknown enzymes and pathways specific to different stereoisomers and derivatives of aminoethylphosphonate, including the (S)-1 isomer, may exist in nature. Characterization of these novel biocatalysts will be critical for a complete understanding of phosphonate (B1237965) biogeochemistry.

EnzymeFunctionSubstrate(s)PathwayOrganism Example
PhnO Aminoalkylphosphonate N-acetyltransferaseThis compound, aminomethylphosphonate (B1262766)C-P lyase utilization & detoxificationEscherichia coli uniprot.org
PhnW 2-aminoethylphosphonate-pyruvate transaminase2-aminoethylphosphonate (AEP), pyruvate (B1213749)AEP Hydrolytic DegradationSalmonella enterica nih.gov
PhnX Phosphonoacetaldehyde hydrolasePhosphonoacetaldehyde (PAA)AEP Hydrolytic DegradationVibrio splendidus nih.govbiorxiv.org
PbfA (R)-1-hydroxy-2-aminoethylphosphonate ammonia-lyase(R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP)AEP Hydrolytic DegradationVibrio splendidus acs.orguniprot.org
C-P Lyase Complex Cleavage of the C-P bondVarious alkyl- and aminophosphonatesPhosphonate DegradationEscherichia coli mdpi.com

Development of Advanced Stereoselective Synthetic Methodologies

The biological activity of aminophosphonates is often highly dependent on their stereochemistry. For instance, while some enzymes can process this compound, others are specific to the R-enantiomer or related achiral compounds. acs.orgresearchgate.net Therefore, the development of advanced, highly stereoselective synthetic methods is crucial for producing enantiomerically pure compounds for research and potential applications.

Future synthetic strategies will move beyond classical methods to embrace more efficient and precise techniques. Organocatalysis, for example, has emerged as a powerful tool for enantioselective synthesis. One reported method involves the reaction of 1-(N-acylamino)alkylphosphonium salts with dimethyl phosphite (B83602), catalyzed by a chiral ammonium (B1175870) salt, to produce N-protected α-aminoethylphosphonates with moderate enantioselectivity. mdpi.com Optimizing such reactions by screening different catalysts, solvents, and conditions is a key area for future work. mdpi.com

The use of chiral auxiliaries is another established and evolving strategy. numberanalytics.com These are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed. numberanalytics.com Research is focused on designing new auxiliaries that are more efficient, recyclable, and derived from readily available natural products. numberanalytics.com Advanced techniques like double asymmetric synthesis, which uses two chiral auxiliaries, can achieve even higher levels of diastereoselectivity. numberanalytics.com Applying these advanced concepts to the synthesis of the this compound scaffold will enable more efficient and scalable production of this specific stereoisomer. mdpi.combeilstein-journals.org The development of methods that can stereoselectively construct the core 2-amino-1,3-diol moiety, a common feature in related bioactive molecules, is also highly relevant. beilstein-journals.org

Integration of Multi-Omics Data for Systems-Level Understanding of Phosphonate Metabolism

To fully comprehend the role of this compound in a biological system, a holistic approach is required. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for achieving a systems-level understanding. nih.govembopress.orge-enm.org This approach allows researchers to move beyond studying single genes or enzymes to analyzing the complex interplay of molecules within entire metabolic and regulatory networks. frontiersin.org

Future research will increasingly apply multi-omics strategies to organisms that synthesize or metabolize phosphonates. By combining these data layers, scientists can:

Identify Novel Genes and Pathways: Correlating the presence of specific genes (genomics) with the expression of RNA (transcriptomics) and proteins (proteomics) under conditions where phosphonates are being utilized can uncover new enzymes and transporters involved in this compound metabolism. nih.gov

Map Regulatory Networks: Understanding how the presence of this compound affects gene expression and protein abundance can reveal the regulatory mechanisms that control its metabolism. e-enm.org

Trace Metabolic Flux: Metabolomics, the study of all metabolites in a system, can provide a direct readout of the biochemical activity, showing how this compound and its derivatives are processed and integrated into the cell's central metabolism. oup.com

Tools like COSMOS (Causal Oriented Search of Multi-Omics Space) are being developed to integrate these diverse datasets with prior knowledge of signaling and metabolic networks to generate mechanistic hypotheses. embopress.org Applying such integrative models to phosphonate metabolism will help bridge the gap from genotype to phenotype, explaining how an organism's genetic potential for phosphonate utilization translates into observable biochemical function. nih.gov

Rational Design of Biochemical Probes and Tool Compounds based on this compound Scaffold

The unique structure of this compound makes it an excellent scaffold for the rational design of biochemical probes and tool compounds. These molecules are essential for studying biological processes, identifying enzyme functions, and validating new drug targets.

Given that this compound is a known structural analog of D-alanine and can inhibit bacterial cell wall synthesis, its scaffold is a promising starting point for developing novel antibacterial agents. uniprot.org Future work could involve modifying the scaffold to enhance its specificity and potency against key enzymes in bacterial cell wall biosynthesis.

Furthermore, the enzymes involved in phosphonate metabolism, such as the 2-aminoethylphosphonate transaminase (AEPT), are themselves targets for inhibitor development, particularly in pathogenic organisms where these pathways are crucial for survival or virulence. nih.gov By designing molecules that mimic the substrate or transition state of these enzymes, highly specific inhibitors can be created.

The development of fluorescently labeled analogs of this compound is another important direction. usp.br These probes can be used to visualize the uptake and localization of the compound within cells, track its incorporation into larger biomolecules, and monitor the activity of metabolic pathways in real-time. Such tools are invaluable for dissecting the complex spatiotemporal dynamics of phosphonate metabolism. usp.br

Bioengineering Applications for Pathway Manipulation and Bioremediation

The enzymes and pathways that metabolize phosphonates hold significant potential for bioengineering applications, ranging from the production of valuable chemicals to the remediation of environmental pollutants.

Pathway Manipulation: Metabolic engineering techniques can be used to manipulate phosphonate metabolic pathways within microorganisms. nih.gov This could involve:

Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes in a phosphonate degradation pathway could enhance a microbe's ability to utilize the compound as a nutrient source. nih.gov

Cofactor Engineering: The activity of many metabolic pathways is dependent on the availability of cofactors like NAD+/NADH. Manipulating the intracellular levels of these cofactors can redirect metabolic flux towards or away from phosphonate-related pathways to achieve a desired outcome. nih.gov

Heterologous Expression: Introducing phosphonate-metabolizing genes into robust industrial microorganisms could enable the bioproduction of novel phosphonate-containing compounds or the use of phosphonates as a feedstock for producing other chemicals. nih.govconfex.com

Bioremediation: Phosphonates are used in large quantities in industrial applications and can become environmental pollutants. nih.govresearchgate.net Microorganisms that can degrade these stable C-P compounds are ideal candidates for bioremediation efforts. nih.govunife.it Phylogenetic analysis has identified numerous microbes from diverse environments (freshwater, marine, and terrestrial) that possess the C-P lyase enzyme complex and are capable of degrading phosphonates. nih.govresearchgate.net Future research will focus on:

Identifying and Culturing Elite Microbes: Screening for and isolating microorganisms with superior phosphonate degradation capabilities under specific environmental conditions (e.g., high salinity, extreme pH).

Engineering Biocatalysts: Optimizing the key enzymes, such as C-P lyase, for increased efficiency and broader substrate specificity.

Developing Bioreactors and Consortia: Designing systems that employ single strains or microbial consortia to efficiently remove phosphonate pollutants from wastewater and contaminated soils. nih.gov

Q & A

Q. What are the established synthetic routes for (S)-1-aminoethylphosphonate, and how can enantioselectivity be optimized?

this compound is synthesized via nucleophilic substitution of ethylphosphonate derivatives with chiral amines or through enantioselective catalysis. Palladium-catalyzed asymmetric hydrogenation of α-iminophosphonates enables high enantiomeric excess (e.g., >90% ee) by tuning ligands like chiral phosphines . Key parameters include solvent polarity (e.g., THF vs. methanol), reaction temperature (0–25°C), and catalyst loading (1–5 mol%). For protection strategies, tert-butoxycarbonyl (Boc) or benzyl groups are used to shield the amine during phosphonate coupling .

Table 1: Optimization of enantioselective synthesis

Catalyst SystemSolventTemp (°C)ee (%)Yield (%)
Pd/(R)-BINAPTHF259285
Pd/(S)-Xyl-P-PhosMeOH09578

Q. How is this compound characterized structurally and functionally in vitro?

Structural confirmation involves 31^{31}P NMR (δ ≈ 20–25 ppm for phosphonate), 1^{1}H NMR (doublet for P-CH2_2), and X-ray crystallography. Functional assays include evaluating phosphate uptake in E. coli phn+^+ strains via growth curves in phosphate-depleted media, where this compound serves as the sole phosphorus source . High-performance liquid chromatography (HPLC) with chiral columns verifies enantiopurity.

Q. What role does this compound play in bacterial metabolism?

In E. coli, this compound is catabolized via the phn operon. The phnO-encoded N-acetyltransferase detoxifies the compound by acetylation, preventing its bacteriocidal effects (e.g., growth inhibition in phnO^- strains). Acetylation also primes it for phosphonate C–P bond cleavage by carbon-phosphorus lyase .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported toxicity versus metabolic utility of this compound?

Toxicity in phnO^- strains arises from structural mimicry of D-alanine, disrupting cell wall synthesis. Rescue experiments require co-administration of D-alanine and inorganic phosphate . Methodologically, toxicity assays (e.g., minimum inhibitory concentration) should be paired with genetic complementation (e.g., phnO overexpression) to distinguish between intrinsic toxicity and metabolic limitations.

Table 2: Toxicity and rescue in E. coli strains

Strain(S)-1-AEP (mM)D-Alanine Added?Growth Observed?
phn+^+2.0NoYes
phnO^-0.5NoNo
phnO^-0.5YesYes

Q. What experimental designs are critical for studying the carbon-phosphorus lyase pathway in this compound catabolism?

Use phnP mutant strains to accumulate intermediates like 5′-phospho-α-D-ribosyl 1′-(2-N-acetamidoethylphosphonate), which are analyzed via LC-MS/MS. Isotopic labeling (13^{13}C or 32^{32}P) tracks phosphorus incorporation into biomass. Knockout libraries (e.g., Keio collection) identify auxiliary genes influencing lyase activity .

Q. How can researchers improve catalytic efficiency in enzymatic acetylation of this compound?

Directed evolution of phnO N-acetyltransferase enhances kcat_{cat}/Km_m ratios. Saturation mutagenesis at substrate-binding residues (e.g., Gly154, Asp178) coupled with high-throughput screening in 96-well plates identifies variants with 10–50× improved activity. Assay conditions (pH 7.5, 2 mM acetyl-CoA) mimic physiological environments .

Q. What analytical strategies address discrepancies in phosphonate quantification across studies?

Discrepancies often stem from matrix effects in LC-MS or colorimetric assays (e.g., malachite green). Normalize data using internal standards (e.g., 15^{15}N-labeled phosphonates) and validate with orthogonal methods like 31^{31}P NMR. For cell lysates, subtract background phosphate via pretreatment with immobilized alkaline phosphatase .

Methodological Notes

  • Data Contradictions : Cross-validate findings using genetic (e.g., knockouts) and biochemical (e.g., purified enzyme assays) approaches to isolate variables .
  • Synthesis Optimization : Employ Design of Experiments (DoE) to assess interactions between temperature, catalyst, and solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-aminoethylphosphonate
Reactant of Route 2
(S)-1-aminoethylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.